(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine chemical structure and properties
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine chemical structure and properties
An In-depth Technical Guide to (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine: Structure, Properties, and Applications
Abstract
Chiral 1,2-diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands and catalysts that enable the stereoselective creation of complex molecules.[1][2] This technical guide focuses on (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine, a specific member of this esteemed class. While detailed experimental data for this exact molecule is not broadly published, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will explore its fundamental chemical structure, projected physicochemical and spectroscopic properties, a plausible synthetic methodology, and its potential applications in asymmetric catalysis. The insights provided are grounded in authoritative literature on similar chiral diamines, offering a robust framework for its utilization in research and development.
Chemical Structure and Stereochemistry
The efficacy of a chiral ligand is intrinsically linked to its three-dimensional architecture. (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine possesses a unique combination of structural features that make it a promising candidate for inducing stereoselectivity.
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Vicinal Diamine Core: The ethane-1,2-diamine backbone is the primary functional motif. The two nitrogen atoms, separated by two carbon atoms, act as a powerful bidentate chelating agent for a wide range of transition metals, including rhodium, ruthenium, palladium, and nickel.[3] This chelation forms a stable five-membered ring with the metal center, a thermodynamically favored arrangement that rigidly defines the catalyst's geometry.
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Chiral Center (C1): The molecule's chirality originates from the stereocenter at the first carbon of the ethane chain, which bears the 2,3-dimethylphenyl group. The designated (1S) configuration dictates the specific spatial orientation of the substituents, creating a defined chiral pocket around the coordinated metal.
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Aromatic Substituent: The 2,3-dimethylphenyl group is a critical component. It provides significant steric bulk, which is instrumental in differentiating between the two faces of a prochiral substrate during a catalytic reaction. The electronic properties of the aryl ring can also influence the reactivity and stability of the resulting metal complex.
Figure 1: Chemical structure of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is scarce, we can project its properties based on known chemical principles and data from similar molecules, such as 1-(2,4-dimethylphenyl)ethane-1,2-diamine.[4]
Table 1: Projected Physicochemical Properties
| Property | Value | Source/Justification |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂ | Calculated from structure |
| Molecular Weight | 164.25 g/mol | Calculated from structure |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for chiral diamines of this size |
| Solubility | Soluble in methanol, chloroform, dichloromethane; sparingly soluble in water | Based on analogous aminic compounds[5] |
| Boiling Point | Not determined; expected to be >200 °C | High due to hydrogen bonding and molecular weight |
| Melting Point | Not determined | Analogous compounds show a wide range[6] |
Table 2: Projected Spectroscopic Data
| Technique | Expected Features |
|---|---|
| ¹H NMR | - Aromatic protons (3H) in the ~7.0-7.3 ppm region.- Methyl protons on the aryl ring (6H, two singlets) around 2.2-2.5 ppm.- Methine proton (CH-Ar, 1H) multiplet.- Methylene protons (CH₂-N, 2H) complex multiplets.- Amine protons (NH₂, 4H) broad singlet, position variable. |
| ¹³C NMR | - Aromatic carbons in the ~125-140 ppm region.- Methyl carbons around 15-25 ppm.- Aliphatic carbons (C1 and C2) in the ~40-60 ppm region. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 165.1386. |
| IR Spectroscopy | - N-H stretching bands (primary amine) around 3300-3400 cm⁻¹.- C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.- N-H bending around 1600 cm⁻¹. |
Proposed Asymmetric Synthesis
The synthesis of enantiopure diamines is a well-established field, with several reliable strategies.[1][2][7] A robust and plausible pathway to (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine would involve an asymmetric transfer hydrogenation of a corresponding α-amino ketoxime, a method known for its high enantioselectivity and operational simplicity.
Figure 2: Proposed workflow for the asymmetric synthesis of the target diamine.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-azido-1-(2,3-dimethylphenyl)ethan-1-one
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To a solution of 2,3-dimethylacetophenone in a suitable solvent (e.g., ethyl acetate/chloroform), add copper(II) bromide and reflux until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture to remove copper(I) bromide and concentrate the filtrate under reduced pressure.
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Dissolve the crude α-bromo ketone in a polar aprotic solvent like DMF or acetone, and add sodium azide (NaN₃).
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Stir the mixture at room temperature until the substitution is complete.
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Perform an aqueous workup and extract the product with an organic solvent. Purify by flash column chromatography to yield the α-azido ketone.
Step 2: Synthesis of 2-azido-1-(2,3-dimethylphenyl)ethan-1-one oxime
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Dissolve the α-azido ketone in ethanol.
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Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
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Stir the mixture at room temperature or with gentle heating until the reaction is complete.
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Remove the solvent and purify the resulting oxime, which may exist as a mixture of E/Z isomers.
Step 3: Asymmetric Transfer Hydrogenation and Final Reduction
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In an inert atmosphere, prepare a solution of the α-azido ketoxime in a suitable solvent (e.g., dichloromethane or acetonitrile).
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Add a catalytic amount of a chiral ruthenium catalyst, such as RuCl, and a hydrogen source like a formic acid/triethylamine azeotrope.
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Stir the reaction at the optimal temperature (e.g., 25-40 °C) for 12-24 hours, monitoring for the conversion of the oxime and the azide. This single step often achieves reduction of both the C=N and N₃ groups.
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If the azide is not fully reduced, the intermediate azido-amine can be isolated and subsequently reduced using standard conditions (e.g., catalytic hydrogenation with H₂ over Pd/C, or reduction with LiAlH₄).
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After an appropriate workup and purification (e.g., chromatography or crystallization of a salt), the final product, (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine, is obtained. The enantiomeric excess should be determined by chiral HPLC.
Applications in Asymmetric Catalysis
The primary value of (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine lies in its role as a chiral ligand for transition metal-catalyzed reactions. Its structure is well-suited for creating a highly organized and sterically demanding chiral environment around a metal center.
Mechanism of Action: When complexed with a metal precursor, the diamine forms a C₂-symmetric or, in this case, a C₁-symmetric catalyst. The substrate approaches this chiral complex, and non-covalent interactions (steric repulsion, π-stacking) with the 2,3-dimethylphenyl group favor one binding orientation over the other. This facial selectivity dictates the stereochemical outcome of the subsequent bond-forming event, leading to one enantiomer of the product in excess. Chiral 1,2-diamines and their derivatives are workhorses in this field, finding use in numerous transformations.[8]
Figure 3: Conceptual role of the diamine ligand in an asymmetric catalytic cycle.
Potential Key Applications:
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Asymmetric (Transfer) Hydrogenation: Complexes with Ru(II) and Rh(III) are highly effective for the reduction of ketones, imines, and enamines to produce chiral alcohols and amines, which are vital building blocks in the pharmaceutical industry.[1][2]
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Asymmetric C-C Bond Formation: Nickel/diamine catalysts have been used for stereoconvergent alkyl-alkyl Suzuki cross-couplings.[3] The ligand's structure could also be adapted for use in Michael additions or aldol reactions.
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Asymmetric C-N Bond Formation: The ligand could be employed in metal-catalyzed hydroamination reactions or the ring-opening of meso-aziridines, providing access to more complex, differentially protected diamines.[2][9]
Safety and Handling
No specific safety data sheet (SDS) exists for (1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine. However, based on the general properties of aliphatic and aromatic amines, the following precautions are essential.[10]
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Hazard Classification: Assumed to be a skin and eye irritant. May be harmful if inhaled or swallowed.[10]
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Personal Protective Equipment (PPE):
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Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10]
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First Aid:
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Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
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Skin: Remove contaminated clothing and wash the affected area with soap and water.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
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Conclusion
(1S)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine represents a valuable, albeit specialized, tool for the modern synthetic chemist. Its defined stereochemistry and sterically hindered aromatic substituent provide a powerful platform for inducing enantioselectivity in a host of metal-catalyzed reactions. While this guide has projected its properties and synthetic routes based on established chemical knowledge, it provides a solid foundation for researchers to begin its synthesis and exploration. Its successful application in asymmetric catalysis can unlock efficient pathways to high-value chiral molecules, furthering advancements in drug discovery and materials science.
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